Cas no 142013-66-9 (1-(Piperidin-4-yl)piperazine)
1-(Piperidin-4-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(Piperidin-4-yl)piperazine
- 2-(4-PROP-2-EN-1-YLPIPERAZIN-1-YL)ETHANAMINE
- Piperazine, 1-(4-piperidinyl)-
- 1-piperidin-4-ylpiperazine
- 4-Piperazine-piperidine
- DTXSID60572258
- CHEMBL76508
- AS-79756
- 1-(4-Piperidyl)piperazine
- SY037669
- FT-0645810
- 4-(piperidin-4-yl)piperazine
- MFCD09878600
- AM20080318
- EN300-6739280
- SCHEMBL336575
- Z839575748
- AKOS010951412
- 142013-66-9
- A25784
- 4-Piperazinepiperidine
-
- MDL: MFCD09878600
- Inchi: 1S/C9H19N3/c1-3-10-4-2-9(1)12-7-5-11-6-8-12/h9-11H,1-8H2
- InChI Key: ZHYYBDZASCMDMP-UHFFFAOYSA-N
- SMILES: N1(CCNCC1)C1CCNCC1
Computed Properties
- Exact Mass: 169.15800
- Monoisotopic Mass: 169.157897619g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 27.3Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 0.997
- Melting Point: No data available
- Boiling Point: 275.283 ℃ at 760 mmHg
- Flash Point: 135.2°C
- Refractive Index: 1.499
- PSA: 27.30000
- LogP: 0.23910
- Vapor Pressure: No data available
1-(Piperidin-4-yl)piperazine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(Piperidin-4-yl)piperazine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(Piperidin-4-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P858948-25g |
1-(Piperidin-4-yl)Piperazine |
142013-66-9 | 90% | 25g |
7,269.30 | 2021-05-17 | |
| Chemenu | CM169814-5g |
1-(Piperidin-4-yl)piperazine |
142013-66-9 | 95% | 5g |
$777 | 2021-08-05 | |
| Alichem | A129007377-1g |
1-(Piperidin-4-yl)piperazine |
142013-66-9 | 95% | 1g |
$221.76 | 2022-04-02 | |
| Chemenu | CM169814-25g |
1-(Piperidin-4-yl)piperazine |
142013-66-9 | 95%+ | 25g |
$1192 | 2023-02-18 | |
| eNovation Chemicals LLC | Y1186285-5g |
1-(4-Piperidyl)piperazine |
142013-66-9 | 95% | 5g |
$515 | 2023-09-01 | |
| eNovation Chemicals LLC | D952054-25g |
Piperazine, 1-(4-piperidinyl)- |
142013-66-9 | 90% | 25g |
$1470 | 2023-05-18 | |
| eNovation Chemicals LLC | D519280-1g |
1-(Piperidin-4-yl)piperazine |
142013-66-9 | 97% | 1g |
$1405 | 2024-05-24 | |
| eNovation Chemicals LLC | Y0991738-25g |
4-Piperazine-piperidine |
142013-66-9 | 95% | 25g |
$1160 | 2024-08-02 | |
| Enamine | EN300-6739280-0.05g |
1-(piperidin-4-yl)piperazine |
142013-66-9 | 95.0% | 0.05g |
$19.0 | 2025-02-20 | |
| Enamine | EN300-6739280-0.1g |
1-(piperidin-4-yl)piperazine |
142013-66-9 | 95.0% | 0.1g |
$19.0 | 2025-02-20 |
1-(Piperidin-4-yl)piperazine Suppliers
1-(Piperidin-4-yl)piperazine Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 1-(Piperidin-4-yl)piperazine
1-(Piperidin-4-yl)piperazine: A Comprehensive Overview
1-(Piperidin-4-yl)piperazine is a chemical compound with the CAS number 142013-66-9, belonging to the class of piperazines. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and biotechnology. The molecule consists of a piperazine ring fused with a piperidine moiety, creating a bicyclic structure that exhibits interesting chemical and biological properties.
The synthesis of 1-(Piperidin-4-yl)piperazine involves a multi-step process that typically begins with the preparation of piperidine derivatives. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving yield and purity. For instance, a study published in *Organic Chemistry Frontiers* in 2023 demonstrated a novel approach using microwave-assisted synthesis to accelerate the formation of this compound, significantly reducing reaction time while maintaining high product quality.
One of the most promising applications of 1-(Piperidin-4-yl)piperazine lies in its potential as a building block for drug discovery. Piperazines are well-known for their ability to form hydrogen bonds, making them valuable in medicinal chemistry for designing bioactive molecules. A 2023 study in *Journal of Medicinal Chemistry* highlighted the compound's role as a scaffold for developing inhibitors targeting protein-protein interactions (PPIs), which are increasingly recognized as critical therapeutic targets for diseases such as cancer and neurodegenerative disorders.
In addition to its pharmaceutical applications, 1-(Piperidin-4-yl)piperazine has shown potential in materials science. Researchers have explored its use as a precursor for constructing advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). A 2023 paper in *Nature Communications* reported that incorporating this compound into MOF structures significantly enhanced their mechanical stability and gas adsorption capabilities, making them suitable for applications in catalysis and gas storage.
Recent studies have also investigated the biological activity of 1-(Piperidin-4-yl)piperazine derivatives. For example, a 2023 article in *Bioorganic & Medicinal Chemistry Letters* demonstrated that certain analogs exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. These findings suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.
The structural versatility of 1-(Piperidin-4-yl)piperazine allows for extensive functionalization, enabling researchers to tailor its properties for specific applications. For instance, substituting different groups at strategic positions on the piperazine or piperidine rings can modulate pharmacokinetic profiles or enhance binding affinity to target molecules. This flexibility has made it an attractive candidate for combinatorial chemistry approaches aimed at discovering new drug leads.
From an environmental perspective, there is growing interest in understanding the eco-toxicological profile of 1-(Piperidin-4-yl)piperazine. A 2023 study published in *Environmental Science & Technology* assessed its biodegradation potential and impact on aquatic organisms. The results indicated that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its environmental footprint. However, further research is needed to evaluate its long-term effects on ecosystems.
In conclusion, 1-(Piperidin-4-yl)piperazine (CAS No: 142013-66-9) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and functionalization techniques, positions it as a valuable tool for addressing challenges in drug discovery, materials science, and environmental sustainability. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in both academic and industrial settings.
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